

Challenges in achieving uniform diameter in electrospun polyacrylonitrile nanofibers

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Compound of Interest

Compound Name: Polyacrylonitrile

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Technical Support Center: Electrospinning of Polyacrylonitrile (PAN) Nanofibers

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to achieving uniform diameter in electrospun **polyacrylonitrile** (PAN) nanofibers.

Troubleshooting Guide

This guide addresses common issues encountered during the electrospinning of PAN nanofibers, offering potential causes and solutions in a question-and-answer format.

Issue 1: Beaded Nanofibers Instead of Smooth Fibers

Q: My electrospun PAN nanofibers have a "beads-on-a-string" morphology. What is causing this and how can I fix it?

A: Beaded fibers are a common issue in electrospinning, often resulting from an imbalance between surface tension and viscoelastic forces in the polymer jet.^[1]

- **Low Solution Viscosity/Concentration:** This is a primary cause, as insufficient polymer chain entanglement allows surface tension to break the jet into droplets.^[1] Increasing the PAN concentration in the solution can lead to the formation of uniform fibers.^{[2][3]} For instance,

increasing the PAN concentration from 7 wt% to 19 wt% can change the morphology from beaded to uniform fibers.[2][3]

- **High Surface Tension:** The surface tension of the solvent can contribute to bead formation.[4] While difficult to change for a given solvent, ensuring adequate polymer concentration can overcome this effect.
- **Low Electrical Conductivity:** Insufficient charge density on the electrospinning jet can fail to overcome surface tension. The addition of salts can increase the solution's conductivity.[4]
- **Inadequate Voltage:** The applied voltage may be too low to sufficiently stretch the polymer jet.[5] Gradually increasing the voltage can sometimes resolve beading.

Issue 2: Inconsistent and Non-Uniform Nanofiber Diameter

Q: The diameter of my electrospun PAN nanofibers is highly variable. How can I improve the uniformity?

A: A broad distribution of fiber diameters can be caused by instabilities in the electrospinning process.[1]

- **Fluctuations in Applied Voltage:** An unstable high-voltage power supply can lead to inconsistent stretching of the polymer jet.[1] Ensure your power supply is stable.
- **Unstable Taylor Cone:** A dripping or unstable Taylor cone at the needle tip will result in inconsistent fibers.[1] This can be caused by improper voltage, flow rate, or solution properties. Adjusting these parameters to achieve a stable cone is crucial.
- **High Voltage:** While increasing voltage can decrease fiber diameter, excessively high voltages (e.g., 15 kV and above) can lead to a broader distribution in nanofiber diameters.[6]
- **Ambient Conditions:** Fluctuations in temperature and humidity can disrupt the electrospinning process and affect fiber diameter.[7] Maintaining a controlled environment is recommended.[8]

Issue 3: Frequent Fiber Breakage and Interruption of the Electrospinning Jet

Q: The electrospinning jet is unstable and breaks frequently, leading to a non-continuous mat. What are the likely causes and solutions?

A: Jet instability and breakage can halt the electrospinning process and result in a poor-quality nanofiber mat.[1]

- **Solution Viscosity Too High:** An overly viscous solution may be difficult to draw from the needle tip, leading to an unstable jet.[1] Consider slightly decreasing the polymer concentration.
- **Applied Voltage Too High:** Excessive voltage can cause rapid and unstable acceleration of the jet, leading to breakage.[1][9] Reducing the voltage to a level that maintains a stable jet is recommended.
- **Flow Rate Too Low:** An insufficient flow rate may not provide enough material to sustain a continuous jet.[1] Gradually increase the flow rate.
- **Solvent Evaporation Too Fast:** If the solvent evaporates too quickly, the polymer may solidify prematurely at the needle tip, disrupting the jet.[7] Consider using a less volatile solvent or adjusting the distance to the collector.

Issue 4: Clogging of the Spinneret Needle

Q: The needle tip keeps clogging during my electrospinning experiment. How can I prevent this?

A: Needle clogging is a frustrating issue that can be caused by several factors.

- **High Polymer Concentration:** A solution with a very high polymer concentration can lead to rapid solidification at the needle tip.[7]
- **Fast Solvent Evaporation:** Highly volatile solvents can evaporate at the needle tip, causing the polymer to solidify and clog the needle.[7]
- **High Humidity:** High ambient humidity can sometimes contribute to polymer precipitation at the needle tip.[7]

- Insoluble Particles: Ensure the polymer is fully dissolved and the solution is free of any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing PAN nanofiber diameter?

A1: The most influential parameters are solution concentration, applied voltage, and flow rate. [10][11] Solution concentration has a particularly significant impact on both the morphology and diameter of the nanofibers. [2][3]

Q2: How does the solution concentration affect the diameter of PAN nanofibers?

A2: Generally, increasing the PAN solution concentration leads to an increase in the average fiber diameter. [2][3][12] This is attributed to the increased viscosity of the solution, which reduces the stretching of the charged jet. [12]

Q3: What is the effect of applied voltage on nanofiber diameter?

A3: The relationship between applied voltage and fiber diameter can be complex. In many cases, increasing the applied voltage leads to a decrease in fiber diameter due to increased electrostatic stretching of the jet. [6][13] However, some studies have observed a minimum in fiber diameter at a certain voltage, after which the diameter may increase again. [3]

Q4: How does the flow rate of the polymer solution influence nanofiber diameter?

A4: A higher flow rate generally results in a larger fiber diameter because more polymer solution is ejected from the needle tip. [14] However, an excessively high flow rate can also lead to the formation of beaded fibers or wet fibers being deposited on the collector. [6][15]

Q5: What is the role of the needle-to-collector distance?

A5: The distance between the spinneret and the collector affects the flight time of the electrospinning jet. A sufficient distance is necessary to allow for adequate solvent evaporation and fiber solidification. [6] An insufficient distance can result in wet, merged fibers. [6] The effect on diameter can vary; some studies report a decrease in diameter with increasing distance, while others have observed an increase. [3][9]

Q6: How do ambient conditions like temperature and humidity affect the process?

A6: Ambient temperature and humidity can significantly impact the electrospinning process.^[8] An increase in temperature can decrease the viscosity of the solution and increase the solvent evaporation rate, which typically leads to smaller fiber diameters.^[3] The effect of humidity is more complex; it can influence the electrical conductivity of the air and the solvent evaporation rate.^[16]

Data Presentation

The following tables summarize the quantitative effects of key electrospinning parameters on the diameter of PAN nanofibers, as reported in various studies.

Table 1: Effect of PAN Concentration on Nanofiber Diameter

PAN Concentration (wt%)	Solvent	Average Nanofiber Diameter (nm)	Morphology	Reference
7	DMF	84	Beaded	^{[2][3]}
10	DMF	~270-443	Uniform	^{[13][17]}
12	DMF	~470	Uniform	^[13]
15	DMF	~2615	Uniform	^[17]
19	DMF	757	Uniform	^{[2][3]}

Table 2: Effect of Applied Voltage on Nanofiber Diameter

Applied Voltage (kV)	PAN Concentration (wt%)	Average Nanofiber Diameter	Reference
10	15	Decreased with increasing voltage from 10-20 kV	[6]
12.5	15	Decreased with increasing voltage from 10-20 kV	[6]
15	15	Broader diameter distribution at ≥ 15 kV	[6]
17.5	15	Broader diameter distribution at ≥ 15 kV	[6]
20	15	Broader diameter distribution at ≥ 15 kV	[6]
20	6	127 nm	[10]
28	6	107 nm	[10]

Table 3: Effect of Flow Rate on Nanofiber Diameter

Flow Rate (mL/h)	PAN Concentration (wt%)	Average Nanofiber Diameter	Reference
1.2	Not Specified	116 nm	[10]
2.4	Not Specified	129 nm	[10]
2	15	Beaded fibers at lower and higher rates	[6]
4	15	Beaded fibers at lower and higher rates	[6]
6	15	Beaded fibers at lower and higher rates	[6]
8	15	Beaded fibers at lower and higher rates	[6]

Table 4: Effect of Needle-to-Collector Distance on Nanofiber Diameter

Distance (cm)	PAN Concentration (wt%)	Average Nanofiber Diameter	Morphology	Reference
7.5	15	Not specified	Wet fibers	[6]
10	Not Specified	107 nm	Not Specified	[10]
25	Not Specified	139 nm	Not Specified	[10]

Experimental Protocols

Protocol 1: Preparation of PAN Solution for Electrospinning

- Materials:
 - Polyacrylonitrile** (PAN) powder (e.g., Mw = 150,000 g/mol)
 - N,N-Dimethylformamide (DMF)

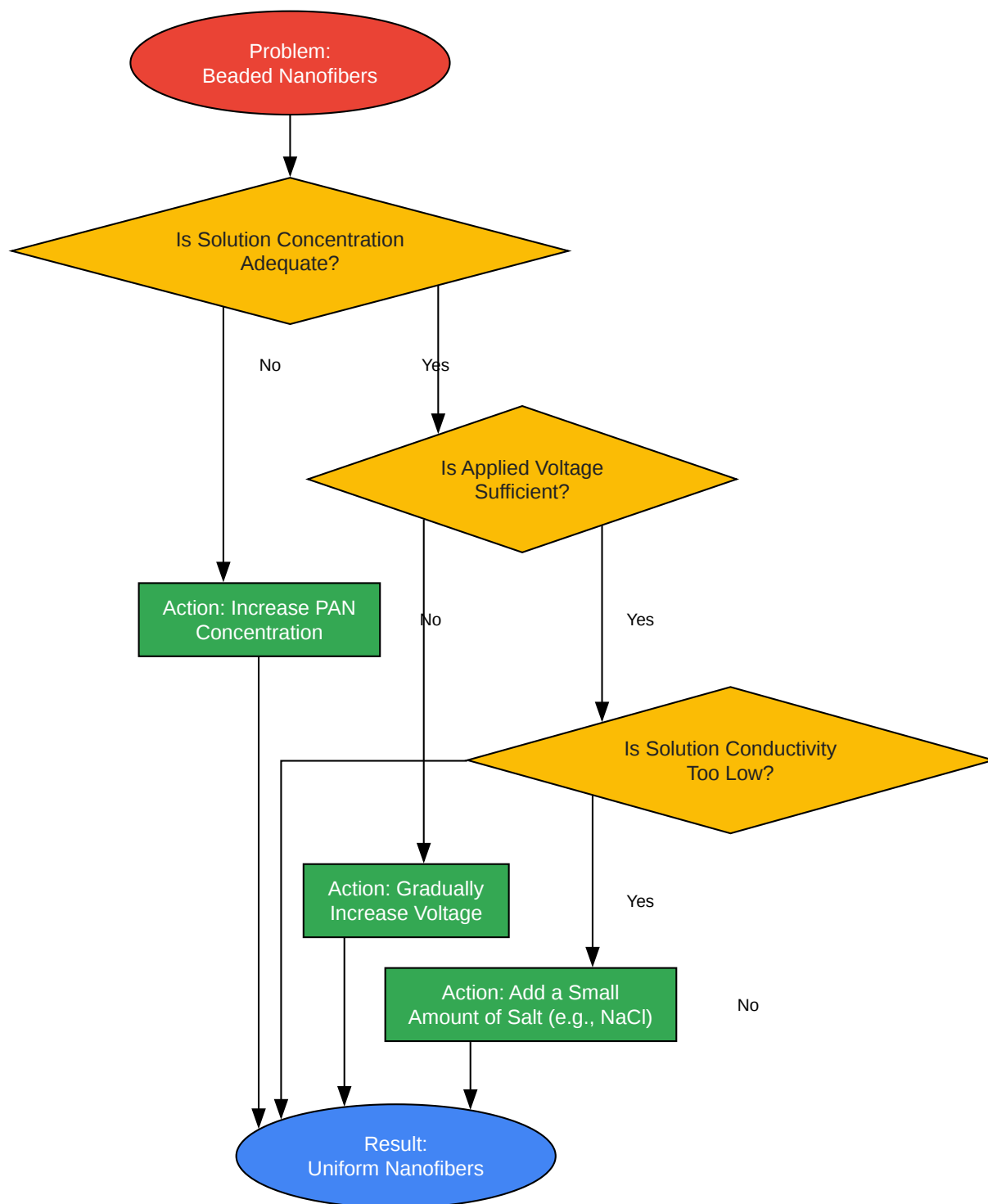
- Procedure:
 1. Determine the desired weight percentage (wt%) of the PAN solution (e.g., 10 wt%).
 2. In a sealed glass vial, add the calculated amount of DMF.
 3. While stirring with a magnetic stir bar, slowly add the calculated amount of PAN powder to the DMF to prevent clumping.
 4. Seal the vial to prevent solvent evaporation.
 5. Continue stirring at room temperature for at least 12-24 hours, or until the PAN is completely dissolved and a homogenous, viscous solution is formed.
 6. Visually inspect the solution for any undissolved particles or gels. If present, continue stirring or gently heat the solution (e.g., to 40-50 °C) to aid dissolution. Allow the solution to cool to room temperature before use.

Protocol 2: Electrospinning of PAN Nanofibers

- Apparatus Setup:
 - High-voltage power supply
 - Syringe pump
 - Plastic syringe with a metal needle (e.g., 22-gauge)
 - Grounded collector (e.g., a flat plate or rotating drum covered with aluminum foil)
- Procedure:
 1. Load the prepared PAN solution into the syringe, ensuring there are no air bubbles.
 2. Mount the syringe onto the syringe pump.
 3. Position the needle tip at a fixed distance from the collector (e.g., 15 cm).

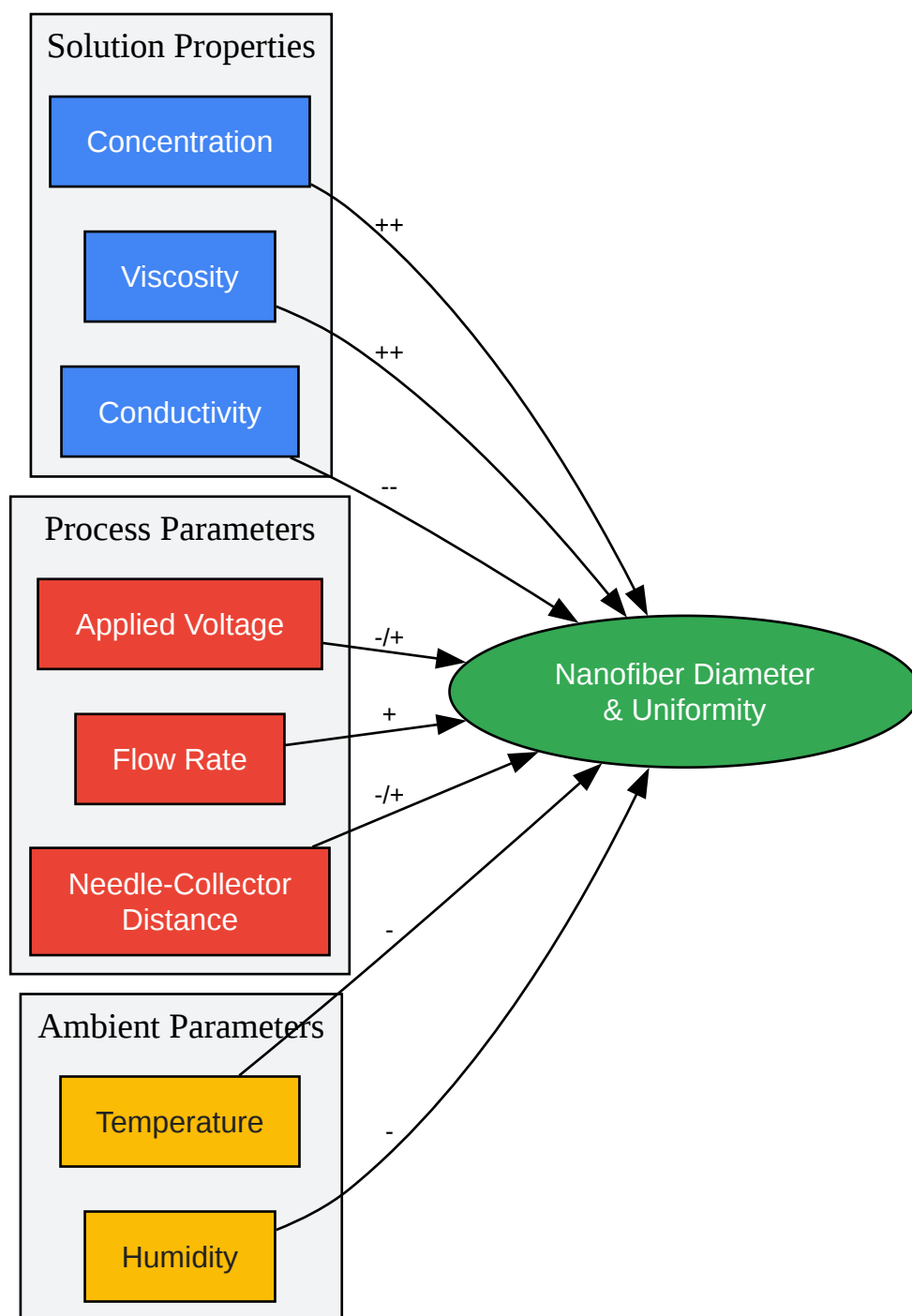
4. Connect the positive electrode of the high-voltage power supply to the metal needle and the ground electrode to the collector.
5. Set the desired flow rate on the syringe pump (e.g., 1 mL/h).
6. Gradually increase the applied voltage until a stable Taylor cone is formed at the needle tip and a jet is initiated towards the collector (e.g., 15-20 kV).
7. Allow the electrospinning process to proceed for the desired duration to collect a nanofiber mat of sufficient thickness.
8. After completion, turn off the high-voltage power supply and the syringe pump.
9. Carefully remove the nanofiber mat from the collector.
10. Dry the mat in a vacuum oven at a low temperature (e.g., 60 °C) for several hours to remove any residual solvent.

Visualizations



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Caption: Troubleshooting workflow for beaded PAN nanofibers.



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Caption: Key parameters influencing PAN nanofiber diameter.

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